molecular formula C18H21ClF3N3O2S2 B3036484 5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(dimethylamino)ethenyl]-N,N-diethylthiophene-2-sulfonamide CAS No. 344278-47-3

5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(dimethylamino)ethenyl]-N,N-diethylthiophene-2-sulfonamide

Cat. No. B3036484
CAS RN: 344278-47-3
M. Wt: 468 g/mol
InChI Key: MQSDVASEYBEICE-ACCUITESSA-N
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Description

Molecular Structure Analysis

The search results did not provide a detailed molecular structure analysis for this compound .


Physical And Chemical Properties Analysis

While the search results did not provide specific physical and chemical properties for this compound, similar compounds are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Sulfonamides and Their Applications

Sulfonamides have been a focal point in medicinal chemistry due to their diverse therapeutic properties. They serve as the core structure for a variety of drugs with applications ranging from antibacterial to anticancer agents. The chemical moiety discussed, while not directly mentioned in the literature, falls under the broad category of sulfonamides, known for their extensive utility in drug development.

  • Sulfonamides in Drug Development : Sulfonamides exhibit a wide range of pharmacological activities due to their structural versatility and ability to interact with different biological targets. This class includes drugs acting as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and anticancer agents. Novel compounds, like pazopanib, a tyrosine kinase inhibitor, have shown significant antitumor activity, underscoring the potential of sulfonamides in addressing complex diseases (Carta, Scozzafava, & Supuran, 2012). Additionally, sulfonamide compounds are being explored for their utility in treating bacterial infections, showcasing their multifaceted applications in medicinal chemistry (Gulcin & Taslimi, 2018).

  • Environmental Impact and Degradation : The environmental persistence and degradation of sulfonamides and related compounds, including polyfluoroalkyl chemicals, have been subjects of investigation. These studies aim to understand their fate in the environment and potential toxicological effects. For instance, microbial degradation studies shed light on the environmental fate of polyfluoroalkyl chemicals, providing insights into their biodegradability and the formation of persistent degradation products (Liu & Avendaño, 2013).

  • Analytical Methods and Toxicity Studies : Analytical techniques, such as capillary electrophoresis, have been developed to analyze sulfonamides, facilitating the study of their pharmacokinetics and environmental impact. These methods enable precise quantification and characterization of sulfonamides in various matrices, contributing to our understanding of their behavior and toxicity in biological systems and the environment (Hoff & Kist, 2009).

Safety and Hazards

The safety and hazards associated with this compound were not available in the search results .

properties

IUPAC Name

5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(dimethylamino)ethenyl]-N,N-diethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClF3N3O2S2/c1-5-25(6-2)29(26,27)16-8-7-15(28-16)13(11-24(3)4)17-14(19)9-12(10-23-17)18(20,21)22/h7-11H,5-6H2,1-4H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSDVASEYBEICE-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(S1)C(=CN(C)C)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)S(=O)(=O)C1=CC=C(S1)/C(=C\N(C)C)/C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(dimethylamino)ethenyl]-N,N-diethylthiophene-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(dimethylamino)ethenyl]-N,N-diethylthiophene-2-sulfonamide
Reactant of Route 2
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5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(dimethylamino)ethenyl]-N,N-diethylthiophene-2-sulfonamide
Reactant of Route 3
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5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(dimethylamino)ethenyl]-N,N-diethylthiophene-2-sulfonamide
Reactant of Route 4
Reactant of Route 4
5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(dimethylamino)ethenyl]-N,N-diethylthiophene-2-sulfonamide
Reactant of Route 5
5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(dimethylamino)ethenyl]-N,N-diethylthiophene-2-sulfonamide
Reactant of Route 6
5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(dimethylamino)ethenyl]-N,N-diethylthiophene-2-sulfonamide

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